molecular formula C8H8N2O B177598 1H-Benzimidazole-2-methanol CAS No. 4856-97-7

1H-Benzimidazole-2-methanol

Cat. No. B177598
Key on ui cas rn: 4856-97-7
M. Wt: 148.16 g/mol
InChI Key: IAJLTMBBAVVMQO-UHFFFAOYSA-N
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Patent
US04048161

Procedure details

To 150 ml. of 4N hydrochloric acid were added 10.8 gms. (100 mmoles.) of o-phenylenediamine and 11.4 gms. (150 mmoles.) of glycolic acid. The mixture was refluxed for 40 minutes. The solution then was cooled, filtered, and neutralized by the addition of concentrated ammonium hydroxide. The title compound precipitated and was filtered and dried to obtain 4 gms. of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
150 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].[C:10](O)(=O)[CH2:11][OH:12]>>[OH:12][CH2:11][C:10]1[NH:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
100 mmol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Three
Name
Quantity
150 mmol
Type
reactant
Smiles
C(CO)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution then was cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
neutralized by the addition of concentrated ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
The title compound precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 4 gms

Outcomes

Product
Name
Type
Smiles
OCC=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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